molecular formula C16H10Br2O3 B287947 5-Bromo-3-[3-(2-bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

5-Bromo-3-[3-(2-bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Cat. No. B287947
M. Wt: 410.06 g/mol
InChI Key: LEAQETLBYZMXHP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-[3-(2-bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, commonly known as BBA, is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in the field of medicinal chemistry. BBA is known for its broad-spectrum biological activities that make it a promising candidate for drug development.

Scientific Research Applications

BBA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. BBA has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of BBA is not fully understood. However, it is believed that BBA exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. BBA has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
BBA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. BBA has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBA in lab experiments is its broad-spectrum biological activities. BBA has been shown to be effective against a variety of cancer cell lines and has also been found to have anti-inflammatory, anti-microbial, and anti-oxidant properties. However, one of the limitations of using BBA in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of BBA. One potential area of research is the development of new drug formulations that increase the solubility of BBA in water. Another area of research is the study of the pharmacokinetics and pharmacodynamics of BBA, which could help to optimize its therapeutic potential. Additionally, the development of new synthetic methods for BBA could lead to the discovery of new analogs with improved biological activities. Finally, the study of the mechanism of action of BBA could provide insights into the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

BBA can be synthesized using a variety of methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. The most commonly used method for synthesizing BBA is the Claisen-Schmidt condensation, which involves the reaction of 2-acetyl-1,3-cyclohexadiene with 2-bromoacetophenone in the presence of a base. The product obtained from this reaction is then treated with bromine to yield BBA.

properties

Product Name

5-Bromo-3-[3-(2-bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Molecular Formula

C16H10Br2O3

Molecular Weight

410.06 g/mol

IUPAC Name

5-bromo-3-[(E)-3-(2-bromophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H10Br2O3/c17-11-6-8-15(20)16(21)12(9-11)14(19)7-5-10-3-1-2-4-13(10)18/h1-9H,(H,20,21)/b7-5+

InChI Key

LEAQETLBYZMXHP-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C(=O)C=CC(=C2)Br)O)Br

SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O)Br

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O)Br

Origin of Product

United States

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